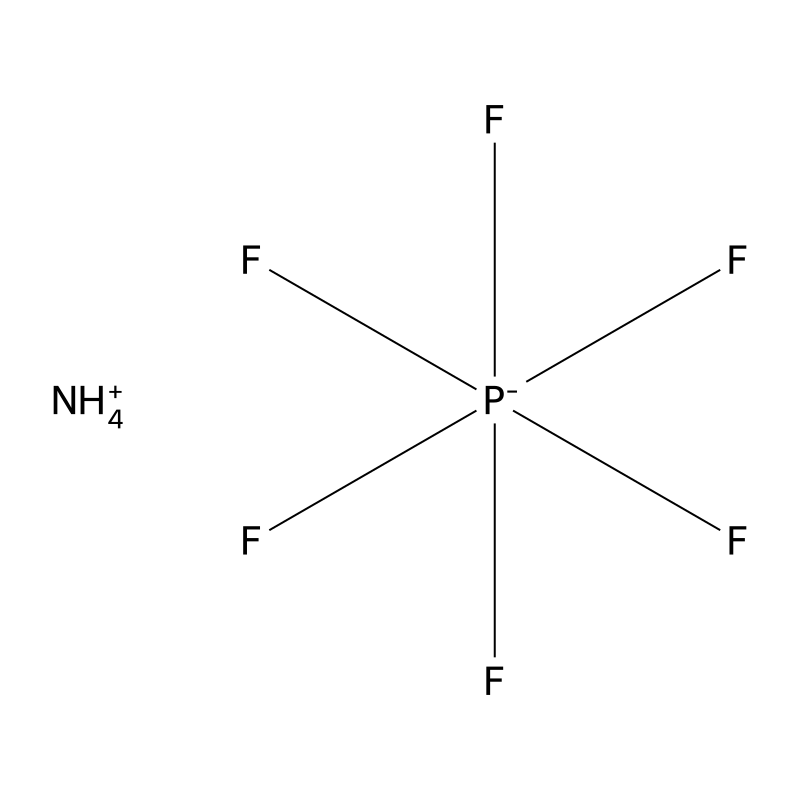

Ammonium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organometallic Compounds

One primary use of ammonium hexafluorophosphate lies in the synthesis of organometallic compounds. These compounds bridge the gap between organic and inorganic chemistry, possessing properties useful in catalysis and material science. The hexafluorophosphate anion (PF₆⁻) acts as a non-coordinating counterion. This means it doesn't readily participate in bonding with the central metal atom in the organometallic complex. This allows the desired interactions between the metal and organic ligands to form freely, crucial for studying their properties ().

A specific example is the synthesis of rhodicinium hexafluorophosphate ([Rh(Cp*)(η-C₂H₄)]PF₆), where Cp* represents the cyclopentadienyl ring. This complex exhibits remarkable stability and finds use as a reference compound in electrochemical studies ().

Electrolyte Component in Lithium Batteries

Research explores the potential of ammonium hexafluorophosphate as an electrolyte component in lithium batteries. The high thermal stability and wide electrochemical window (voltage range over which it operates) make it a promising candidate. However, further research is needed to address its hygroscopic nature (attracts moisture) and improve its compatibility with lithium metal anodes ().

Recent studies investigate combining ammonium hexafluorophosphate with other electrolyte components to overcome these limitations and achieve high ionic conductivity, a crucial factor for battery performance ().

Other Research Applications

Ammonium hexafluorophosphate finds use in various other scientific research areas, including:

- Solid-state electrolytes: Research explores its potential as a component in solid-state electrolytes for safer and more efficient batteries ().

- Ionic liquids: Studies investigate its incorporation into ionic liquids, molten salts with unique properties useful in catalysis and separation processes ().

- Material Science: Ammonium hexafluorophosphate may play a role in the development of novel materials with specific electrical or optical properties ().

Ammonium hexafluorophosphate is an inorganic compound with the chemical formula . It consists of ammonium cations and hexafluorophosphate anions, making it a salt. This compound is characterized by its hygroscopic nature, meaning it can absorb moisture from the air, and is typically encountered as a white crystalline solid. It is known for its strong acidity and can release hydrogen fluoride upon hydrolysis, which poses significant safety hazards .

Hazards:

- Corrosive: Ammonium hexafluorophosphate can cause skin and eye irritation or burns upon contact.

- Toxic: Inhalation or ingestion can be harmful.

- Reacts with water to release hydrofluoric acid: Hydrofluoric acid is a highly toxic and corrosive substance.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling ammonium hexafluorophosphate.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Store in a cool, dry, and well-ventilated container.

Additionally, it can participate in reactions with metals or metal oxides to form metal hexafluorophosphate complexes, which are often used in organometallic chemistry .

Ammonium hexafluorophosphate can be synthesized through several methods:

- Direct Reaction: It can be produced by reacting phosphorus pentachloride with ammonium fluoride in the presence of hydrofluoric acid:

- Precipitation Method: Another common method involves the precipitation of ammonium hexafluorophosphate from a solution containing hexafluorophosphoric acid and an ammonium salt .

- Solvent-Based Synthesis: The compound can also be synthesized in polar organic solvents where it may precipitate out of solution when mixed with other salts .

Research on the interaction of ammonium hexafluorophosphate with other compounds has revealed its role as a non-coordinating counterion in metal complexes. Studies have shown that it can stabilize cationic metal species without significantly altering their reactivity. This property makes it valuable in the synthesis of organometallic compounds where coordination chemistry is crucial .

Ammonium hexafluorophosphate shares similarities with several other inorganic salts, particularly those containing fluoride or phosphorous species. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Tetrafluoroborate | Less acidic than hexafluorophosphate; commonly used as a reagent. | |

| Lithium hexafluorophosphate | Used primarily in battery applications; more stable than ammonium variant. | |

| Sodium hexafluorophosphate | Similar properties but varies in solubility and reactivity. |

Ammonium hexafluorophosphate is unique due to its combination of strong acidity, hygroscopic nature, and specific applications in pharmaceuticals and electrochemistry, distinguishing it from other similar compounds .

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive